10-((N-Dimethylamino)propyl)phenoxazine hydrochloride
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Overview
Description
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of phenoxazine, which is a heterocyclic compound with notable biological and chemical properties. The presence of the N-dimethylamino group in its structure enhances its reactivity and functionality, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride typically involves a multi-step process. One common method includes the N-alkylation of phenoxazine with N-dimethylaminopropyl chloride under phase transfer catalysis conditions. This reaction is followed by purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can revert the oxidized forms back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the N-dimethylamino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and bromine in acidic medium.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like benzylamine can be used under phase transfer catalysis conditions.
Major Products
Scientific Research Applications
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride exerts its effects involves its ability to undergo reversible redox reactions. This property allows it to interact with various molecular targets, including enzymes and receptors involved in redox processes. The compound can donate or accept electrons, thereby influencing the activity of these targets and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenoxathiin: A related compound with distinct chemical properties and lower toxicity.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride stands out due to its unique combination of redox activity and structural versatility. This makes it particularly valuable in both research and industrial applications, where its properties can be tailored for specific uses .
Properties
CAS No. |
36982-02-2 |
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Molecular Formula |
C17H21ClN2O |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2O.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H |
InChI Key |
KXYCCVLMCBYQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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